Physicochemical Profiling and Application Guide for 3-Methoxy-1,2-thiazole-5-carbonitrile
Physicochemical Profiling and Application Guide for 3-Methoxy-1,2-thiazole-5-carbonitrile
Executive Summary
3-Methoxy-1,2-thiazole-5-carbonitrile (CAS: 1909317-29-8) is a highly functionalized, five-membered heteroaromatic building block[1]. In modern drug discovery and agrochemical development, the 1,2-thiazole (isothiazole) core serves as a critical bioisosteric replacement for phenyl or thiophene rings. This substitution often improves metabolic stability and modulates lipophilicity, making it a valuable scaffold for designing biologically active molecules[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated experimental workflows for characterization.
Structural Analysis & Electronic "Push-Pull" Dynamics
The physicochemical behavior of this molecule is fundamentally governed by its electronic distribution. The isothiazole ring itself is a stable aromatic system that is generally sparingly soluble in water[3]. However, the introduction of specific functional groups creates a pronounced "push-pull" electronic landscape:
-
Electron-Donating Group (EDG): The methoxy group at the C3 position donates electron density into the ring via oxygen lone-pair resonance (+M effect).
-
Electron-Withdrawing Group (EWG): The carbonitrile group at the C5 position powerfully withdraws electron density through both inductive and resonance effects (-I, -M).
Causality in Property Modulation: This push-pull dynamic polarizes the heteroaromatic ring, significantly increasing the molecular dipole moment. This polarization directly impacts the compound's partition coefficient (LogP) and dictates its reactivity, making the C4 position uniquely susceptible to specific cross-coupling or electrophilic attacks[4].
Quantitative Physicochemical Profile
Because 3-Methoxy-1,2-thiazole-5-carbonitrile is a specialized intermediate, its exact empirical data must often be derived or experimentally validated. The table below synthesizes its core properties based on structural analogs and computational profiling.
| Property | Value | Source / Derivation |
| CAS Number | 1909317-29-8 | Chemical Vendor Registries[1] |
| Molecular Formula | C5H4N2OS | Structural Analysis[5] |
| Molecular Weight | 140.16 g/mol | IUPAC Atomic Weights |
| Monoisotopic Mass | 140.0044 Da | PubChemLite Database[5] |
| Predicted LogP | ~1.3 | XLogP3 / Structural Analogs[5] |
| Physical State | Solid (Predicted) | Intermolecular dipole interactions |
| Water Solubility | Sparingly Soluble | Isothiazole baseline properties[3] |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I mandate that any physicochemical data used for downstream pharmacokinetics (PK) or formulation modeling must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Lipophilicity (LogP) via OECD 107 (Shake Flask Method)
Causality: The predicted LogP of ~1.3 falls squarely within the optimal range (-2 to 4) for the OECD Test Guideline 107[6]. We deliberately avoid the Slow-Stirring method (OECD 123) here, as it is over-engineered for low-lipophilicity compounds and is primarily reserved for highly hydrophobic substances (LogP > 4) where micro-emulsions heavily skew data[7].
Self-Validation Mechanism: The protocol mandates testing across three different solvent volume ratios. If the calculated LogP across the three ratios deviates by more than ±0.3 units, the system flags a phase-separation failure or concentration-dependent aggregation, automatically invalidating the run[6].
Step-by-Step Methodology:
-
Phase Saturation: Mutually saturate HPLC-grade n-octanol and water by stirring them together for 24 hours at 25°C.
-
Stock Preparation: Dissolve 10 mg of 3-Methoxy-1,2-thiazole-5-carbonitrile in 10 mL of the saturated n-octanol.
-
Equilibration: Prepare three duplicate vessels with n-octanol/water volume ratios of 1:1, 1:2, and 2:1. Inject the stock solution into each.
-
Agitation: Mechanically shake the flasks at 100 rpm for 30 minutes at a constant 25°C (±1°C).
-
Phase Separation: Centrifuge the mixtures at 3000 x g for 15 minutes to definitively break any micro-droplet emulsions.
-
Quantification: Extract aliquots from both phases and quantify the compound using HPLC-UV at its λmax (typically ~250-270 nm).
-
Calculation: Compute the partition coefficient as LogP=log10([Coctanol]/[Cwater]) .
Self-validating OECD 107 experimental workflow for determining the LogP partition coefficient.
Kinetic Aqueous Solubility via Nephelometry
Causality: While thermodynamic solubility takes 24-48 hours to equilibrate, kinetic solubility provides immediate, critical feedback for high-throughput screening, ensuring the building block does not precipitate when spiked into aqueous biological assays. Self-Validation Mechanism: A serial dilution curve is plotted. The exact point of inflection—where light scattering deviates from baseline linearity—definitively and objectively marks the precipitation threshold, removing human observational error.
Step-by-Step Methodology:
-
Prepare a 10 mM stock of the compound in 100% DMSO.
-
Spike the stock into PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM), ensuring the final DMSO concentration remains ≤1% .
-
Incubate the microplate for 2 hours at room temperature.
-
Measure light scattering using a nephelometer. The solubility limit is recorded as the highest concentration before a statistically significant increase in scattered light is detected.
Reactivity & Synthetic Utility
The functionalization of the 1,2-thiazole ring allows for highly divergent synthetic pathways, making it a versatile precursor in medicinal chemistry[2].
-
Nitrile Group (-C≡N): Acts as a synthetic handle that can be hydrolyzed under acidic or basic conditions to yield amides or carboxylic acids, or reduced (e.g., via LiAlH4 ) to form primary amines.
-
Methoxy Group (-OCH3): Can be cleaved using strong Lewis acids (such as BBr3 ) to reveal an isothiazol-3-one core, a motif famous for its antimicrobial properties.
-
C4 Position: Being the only unsubstituted carbon on the ring, it is susceptible to electrophilic aromatic substitution or, if halogenated, palladium-catalyzed C-C cross-coupling reactions (e.g., Suzuki or Stille couplings)[4].
Logical reactivity pathways of 3-Methoxy-1,2-thiazole-5-carbonitrile based on functional groups.
Sources
- 1. CAS [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. New regiospecific isothiazole C–C coupling chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 3-methoxy-1,2-thiazole-5-carbonitrile (C5H4N2OS) [pubchemlite.lcsb.uni.lu]
- 6. oecd.org [oecd.org]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
